molecular formula C7H12O3 B11966874 5-Methyl-2-propyl-1,3-dioxolan-4-one CAS No. 14548-91-5

5-Methyl-2-propyl-1,3-dioxolan-4-one

Cat. No.: B11966874
CAS No.: 14548-91-5
M. Wt: 144.17 g/mol
InChI Key: MXCIUVDKEKOBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-propyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C7H12O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure, which includes a dioxolane ring substituted with methyl and propyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-propyl-1,3-dioxolan-4-one typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method is the reaction of propionaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-propyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-propyl-1,3-dioxolan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-propyl-1,3-dioxolan-4-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzymatic activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-propyl-1,3-dioxan-2-one
  • 2-(1-Ethylpropyl)-5-methyl-1,3-dioxolan-4-one
  • 4-Phenyl-2-propyl-1,3-dioxolane

Uniqueness

5-Methyl-2-propyl-1,3-dioxolan-4-one is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required .

Properties

CAS No.

14548-91-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-methyl-2-propyl-1,3-dioxolan-4-one

InChI

InChI=1S/C7H12O3/c1-3-4-6-9-5(2)7(8)10-6/h5-6H,3-4H2,1-2H3

InChI Key

MXCIUVDKEKOBPA-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC(C(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.